![molecular formula C8H9ClN2S B1382483 4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride CAS No. 1803589-90-3](/img/structure/B1382483.png)
4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride
Overview
Description
“4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride” is a chemical compound that includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C8H9ClN2S . The molecular weight is 200.69 .Chemical Reactions Analysis
The oxidation of thiophenes to various thiophene 1-oxides and thiophene 1,1-dioxides and the Diels–Alder reactions of these oxides are reviewed . The hydrogenation of thiophenes and benzo[b]thiophenes, including ionic hydrogenation, Birch reduction, reductive desulfurization and reduction assisted by transition metal complexes, etc., has been well documented .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 200.69 . The boiling point and other physical properties are not specified in the retrieved papers.Scientific Research Applications
1. Synthesis and Biological Studies
4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride is involved in the synthesis of various compounds with biological activities. For instance, it's used in creating 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, showing significant phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari et al., 2013).
2. Fluorescence Properties
Research on derivatives like (1-Methyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole) and its copper complexes has shown that these compounds exhibit interesting fluorescence properties, useful in various scientific studies (Demir et al., 2015).
3. Antidepressant Activity
Compounds synthesized from this compound derivatives have shown potential as antidepressants. For example, phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides demonstrated significant antidepressant activity in preclinical evaluations (Mathew et al., 2014).
4. Antioxidant and Anticancer Properties
Some derivatives show potent antioxidant and anticancer properties. For instance, 6-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)-3- ((2-naphthyloxy)methyl)(1,2,4)triazolo(3,4-b)(1,3,4)-thiadiazole has been identified for its in vitro antioxidant and anticancer activities (Sunil et al., 2010).
5. Structurally Diverse Libraries Generation
The compound is also utilized in generating structurally diverse libraries of compounds through various reactions, contributing significantly to pharmaceutical and medicinal chemistry research (Roman, 2013).
6. Development of Clinical Candidates
Derivatives of this compound have led to the development of clinical candidates like K-604, a potent inhibitor with potential therapeutic applications (Shibuya et al., 2018).
Mechanism of Action
Target of Action
The compound “4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride” is a derivative of imidazole . Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on the specific derivative and its targets. Generally, these compounds interact with their targets to modulate their function, leading to various downstream effects
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets . For instance, some imidazole derivatives can inhibit the synthesis of certain proteins or nucleic acids, disrupt cell membrane function, or modulate enzymatic activity
Result of Action
The result of a compound’s action refers to the molecular and cellular effects that occur as a result of its interaction with its targets. For imidazole derivatives, these effects can include the inhibition of bacterial growth, the reduction of inflammation, the killing of tumor cells, and more
Biochemical Analysis
Biochemical Properties
4-[(thiophen-3-yl)methyl]-1H-imidazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s imidazole ring is known for its ability to coordinate with metal ions, which can influence enzyme activity. For instance, it can act as a ligand for metalloenzymes, thereby modulating their catalytic functions. Additionally, the thiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, affecting protein structure and function. These interactions highlight the compound’s versatility in influencing biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. This modulation can lead to alterations in downstream signaling events, impacting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. The imidazole ring can form coordination bonds with metal ions in metalloenzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with nucleic acids, potentially affecting gene expression by binding to DNA or RNA. These interactions can result in changes in transcriptional and translational activities, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to balance efficacy and safety. Detailed dose-response studies are essential to determine the optimal therapeutic window for this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, such as cytochrome P450, leading to the formation of metabolites that may retain or alter the compound’s biological activity. The interaction with cofactors, such as NADPH, is crucial for its metabolic conversion. Additionally, the compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle. These effects on metabolic pathways underscore the compound’s potential impact on cellular energy homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also determined by its affinity for different cell types and extracellular matrix components .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can direct the compound to the nucleus, where it may interact with DNA and transcription factors. Similarly, mitochondrial targeting sequences can facilitate its accumulation in mitochondria, affecting mitochondrial function and energy production .
properties
IUPAC Name |
5-(thiophen-3-ylmethyl)-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S.ClH/c1-2-11-5-7(1)3-8-4-9-6-10-8;/h1-2,4-6H,3H2,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQICUVWBDMRGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC2=CN=CN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







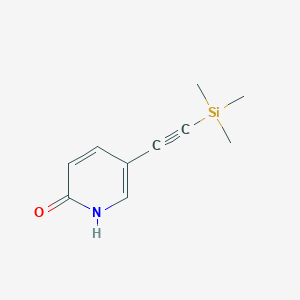
![tert-Butyl 3-thia-6-azabicyclo[3.1.1]heptane-6-carboxylate 3,3-dioxide](/img/structure/B1382409.png)

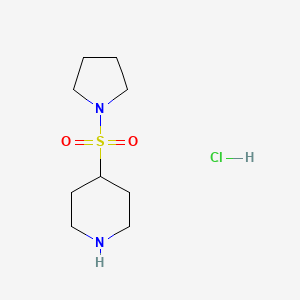
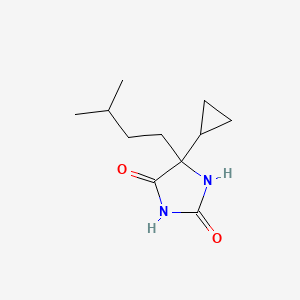


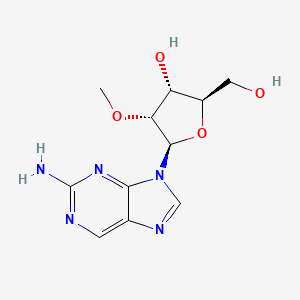
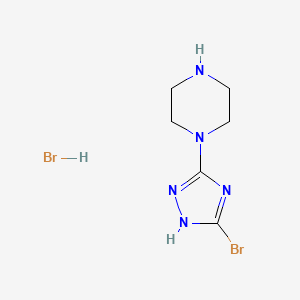
![4-Bromo-6-chloro-benzo[d]isoxazole](/img/structure/B1382422.png)